9-(allyloxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one
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Overview
Description
9-(allyloxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one is a heterocyclic compound that belongs to the class of pyrimidoisoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(allyloxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one with allyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
9-(allyloxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the chlorine atom .
Scientific Research Applications
Chemistry
In chemistry, 9-(allyloxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with various biological targets makes it a valuable tool for understanding disease mechanisms and developing new therapeutic agents .
Medicine
In medicine, derivatives of this compound are explored for their potential as pharmaceutical agents. Their unique structural features and biological activities make them promising candidates for drug development .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 9-(allyloxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one
- 9-(methoxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one
- 9-(ethoxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one
Uniqueness
Compared to similar compounds, 9-(allyloxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one stands out due to its unique allyloxy group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H13ClN2O2 |
---|---|
Molecular Weight |
288.73 g/mol |
IUPAC Name |
2-chloro-9-prop-2-enoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one |
InChI |
InChI=1S/C15H13ClN2O2/c1-2-7-20-11-3-4-12-10(8-11)5-6-18-13(12)9-14(16)17-15(18)19/h2-4,8-9H,1,5-7H2 |
InChI Key |
BALPEUARSWWTQV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC2=C(C=C1)C3=CC(=NC(=O)N3CC2)Cl |
Origin of Product |
United States |
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